molecular formula C15H9Cl2FN2O2S B11060186 N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11060186
M. Wt: 371.2 g/mol
InChI Key: XSSDIROEKWRCQE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, also known by its chemical formula C15H8Cl2FNO2S, is a synthetic organic compound. Let’s break down its structure:

  • The benzothiazole core consists of a benzene ring fused with a thiazole ring.
  • The fluorine atom is attached to the benzothiazole ring.
  • The dichlorophenyl group is connected to the thiazole ring.
  • The acetamide functional group completes the molecule.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 2-aminobenzothiazole with 2,3-dichlorobenzoyl chloride, followed by acetylation with acetic anhydride. The reaction proceeds as follows:

2-aminobenzothiazole+2,3-dichlorobenzoyl chlorideN-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide\text{2-aminobenzothiazole} + \text{2,3-dichlorobenzoyl chloride} \rightarrow \text{this compound} 2-aminobenzothiazole+2,3-dichlorobenzoyl chloride→this compound

Industrial Production: In industry, this compound is synthesized on a larger scale using similar methods. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, especially at the thiazole sulfur atom.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophilic substitution with amines or alkoxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Properties

Molecular Formula

C15H9Cl2FN2O2S

Molecular Weight

371.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2FN2O2S/c16-10-2-1-3-11(14(10)17)19-13(21)7-20-15(22)9-5-4-8(18)6-12(9)23-20/h1-6H,7H2,(H,19,21)

InChI Key

XSSDIROEKWRCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)F

Origin of Product

United States

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